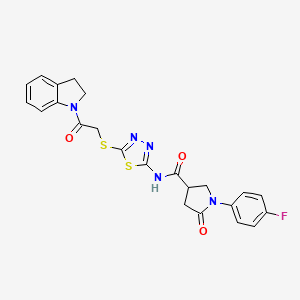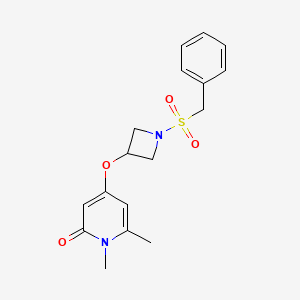![molecular formula C15H12BrNO5S B2392863 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone CAS No. 868256-17-1](/img/structure/B2392863.png)
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone: is a chemical compound with the molecular formula C15H12BrNO5S and a molecular weight of 398.23 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzenesulfonyl chloride and 3-nitrobenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine or pyridine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-[(4-Bromophenyl)sulfonyl]-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
- 3-[(4-Bromophenyl)sulfanyl]-1-(3-nitrophenyl)-1-propanone
- 3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl rings.
- Reactivity: Variations in reactivity due to the different functional groups.
- Applications: Each compound may have unique applications based on its specific properties.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonyl-1-(3-nitrophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5S/c16-12-4-6-14(7-5-12)23(21,22)9-8-15(18)11-2-1-3-13(10-11)17(19)20/h1-7,10H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQTBTLJRBJHNCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((3-Methylbenzyl)thio)benzofuro[3,2-d]pyrimidine](/img/structure/B2392780.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(3-pyridyl)carboxamide](/img/structure/B2392782.png)

![1-(azepan-1-yl)-2-(4-{[6-(trifluoromethyl)pyrimidin-4-yl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2392785.png)
![1-(4-methylbenzenesulfonyl)-N'-[(1E)-[4-(trifluoromethoxy)phenyl]methylidene]piperidine-4-carbohydrazide](/img/structure/B2392786.png)
![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2392787.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2392789.png)

![[4-(4-Chlorophenyl)sulfanyl-5-methyl-2-phenylpyrazol-3-yl] butanoate](/img/structure/B2392792.png)




